Unique Chromatographic Retention Time Differentiation from Budesonide in Validated HPLC Methods
In a validated stability-indicating HPLC method for budesonide respules formulation, the 14,15-Dehydro Budesonide impurity (EP Impurity E) was successfully separated from the two budesonide epimers (22R and 22S). The budesonide epimers exhibited retention times of 17.329 ± 0.75 min and 18.439 ± 0.65 min, respectively, under the specified conditions [1]. The method's ability to resolve this specific impurity from the active pharmaceutical ingredient (API) is a critical performance parameter for accurate quantification and is not automatically achievable with other budesonide-related impurities which may co-elute or have very similar retention times [2].
| Evidence Dimension | Chromatographic Separation (Retention Time) |
|---|---|
| Target Compound Data | Well-resolved peak distinct from budesonide epimers (RT data provided in source) |
| Comparator Or Baseline | Budesonide Epimer A: 17.329 ± 0.75 min; Budesonide Epimer B: 18.439 ± 0.65 min |
| Quantified Difference | Achieves baseline separation from the API peaks, enabling accurate integration and quantification of this specific impurity. |
| Conditions | HPLC-UV at 247 nm, flow rate 0.8 mL/min on a C18 column (as per referenced study). |
Why This Matters
This verified chromatographic resolution is mandatory for demonstrating that an analytical method is 'stability-indicating' and suitable for its intended purpose, a key requirement in regulatory submissions (e.g., ANDA, NDA).
- [1] Sierra Journals. (2017). Analytical Development and Validation of a Stability-Indicating Method for the Estimation of Impurities in Budesonide Respules Formulation. Sierra Journal of Pharmaceutical Research, 4(2), 1-10. (Specific retention time data cited in search result). View Source
- [2] Thermo Fisher Scientific. (2010). Improved analysis of budesonide and related substances using a Thermo Scientific Acclaim 300 C18 HPLC column. Application Note. View Source
